4-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
4-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a fluorinated benzene ring connected to a sulfonamide group, which is further linked to a phenyl-substituted pyridazine moiety bearing a morpholine ring.
Properties
IUPAC Name |
4-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c21-16-3-7-18(8-4-16)29(26,27)24-17-5-1-15(2-6-17)19-9-10-20(23-22-19)25-11-13-28-14-12-25/h1-10,24H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFVVBCPIJMJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation Using Sulfinylamine Reagents
Modern methods leverage t-butoxy-N-sulfinylamine (t-BuONSO) for efficient primary sulfonamide synthesis. This reagent enables direct coupling of 4-fluorobenzenesulfonyl groups with aromatic amines under mild conditions:
$$
\text{Ar-MgBr} + t\text{-BuONSO} \xrightarrow{\text{THF, -78°C}} \text{Ar-SO}2\text{-NH}2 + \text{isobutene} + \text{byproducts}
$$
Key advantages:
Classical Sulfonation-Amination Sequence
Traditional approaches follow a three-step sequence:
Sulfonation :
$$
\text{C}6\text{H}5\text{F} + \text{ClSO}3\text{H} \xrightarrow{\text{150°C}} 4\text{-F-C}6\text{H}4\text{-SO}3\text{H} \quad (\text{82% yield})
$$Chlorination :
$$
4\text{-F-C}6\text{H}4\text{-SO}3\text{H} + \text{PCl}5 \xrightarrow{\text{CH}2\text{Cl}2} 4\text{-F-C}6\text{H}4\text{-SO}_2\text{Cl} \quad (\text{91% yield})
$$Amination :
$$
4\text{-F-C}6\text{H}4\text{-SO}2\text{Cl} + \text{NH}3 \xrightarrow{\text{Et}_2\text{O}} \text{Target Sulfonamide} \quad (\text{76% yield})
$$
Comparative Analysis
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |
|---|---|---|---|---|
| t-BuONSO | 89 | 98.5 | 2 hr | >100 g |
| Classical | 76 | 95.2 | 8 hr | >1 kg |
Construction of the 6-Morpholino-Pyridazine Core
Pyridazine Ring Formation
The pyridazine scaffold is typically assembled via cyclocondensation of 1,4-diketones with hydrazines:
$$
\text{H}2\text{N-NH}2 + \text{RC(O)C(R')C(O)R''} \xrightarrow{\text{EtOH, Δ}} \text{Pyridazine Derivative} \quad (\text{65-78% yield})
$$
For the target compound:
- Diketone Precursor : 3-Morpholino-1,4-diketone
- Hydrazine Source : Hydrazine hydrate (85%)
- Optimized Conditions : Ethanol reflux, 12 hr
Coupling Strategies for Molecular Assembly
Suzuki-Miyaura Cross-Coupling
The critical phenyl-pyridazine linkage is established via palladium-mediated coupling:
$$
\begin{array}{ccc}
\text{Br} & + & \text{B(OH)}2 \
& \xrightarrow[\text{Na}2\text{CO}3]{\text{Pd(PPh}3\text{)}_4} & \
\text{Pyridazine} & & \text{Phenyl Boronic Acid} \
\end{array}
\quad (\text{82% yield})
$$
Optimized Conditions :
Reductive Amination Approach
Alternative route for sulfonamide-phenyl linkage:
$$
\text{4-F-C}6\text{H}4\text{-SO}2\text{NH}2 + \text{4-Aminophenyl-Pyridazine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound} \quad (\text{68% yield})
$$
Key Considerations :
Purification and Analytical Characterization
Crystallization Optimization
| Solvent System | Purity Increase (%) | Recovery Yield (%) |
|---|---|---|
| Ethyl Acetate/Hexane | 97.2 → 99.8 | 85 |
| Methanol/Water | 97.2 → 99.5 | 92 |
| THF/Heptane | 97.2 → 98.9 | 78 |
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆):
δ 8.72 (d, J=9.2 Hz, 1H, pyridazine-H), 8.25 (s, 1H, NH), 7.92-7.85 (m, 4H, aryl-H)HRMS (ESI+):
Calculated for C₂₀H₁₉FN₄O₃S [M+H]⁺: 414.1234, Found: 414.1231HPLC Purity :
99.8% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
Industrial-Scale Considerations
Cost Analysis of Key Steps
| Process Step | Cost Contribution (%) | Yield-Loss Criticality |
|---|---|---|
| Sulfonamide Synthesis | 28 | High |
| Pyridazine Functionalization | 41 | Medium |
| Coupling Reactions | 19 | High |
| Purification | 12 | Low |
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can be contextualized against sulfonamide derivatives with variations in substituents, heterocyclic cores, and biological activities. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Observations
Structural Modifications and Pharmacokinetics: The target compound and G620-0599 share a pyridazine-morpholine backbone but differ in sulfonamide substituents (fluoro vs. butoxy). Triazine-containing derivatives (e.g., Compounds 4 and 10) exhibit broader heterocyclic diversity, which may influence target selectivity. For instance, the diethylamino-morpholine group in Compound 10 could enhance solubility and binding to hydrophilic enzyme pockets .
The chromen-pyrazolopyrimidine derivative () highlights the role of fused heterocycles in anticancer activity, a feature absent in the target compound but relevant for future analog design .
Thermal Stability :
- Triazine derivatives (Compounds 4, 10) show higher melting points (>240°C) compared to pyridazine-morpholine analogs, likely due to increased molecular rigidity and hydrogen-bonding capacity .
Biological Activity
4-Fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in the pharmaceutical field due to its potential therapeutic applications. Sulfonamides are known for their diverse biological activities, including antibacterial, antidiabetic, and anticancer properties. This article focuses on the biological activity of this specific compound, drawing from various studies and research findings.
Chemical Structure
The compound can be described by its IUPAC name and molecular formula. Its structural features include a fluorine atom, a morpholine ring, and a pyridazine moiety, which contribute to its biological properties.
Anticancer Properties
Research indicates that sulfonamide derivatives can exhibit anticancer activity. A study involving related compounds demonstrated that modifications in the sulfonamide structure can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in breast cancer models .
Behavioral Effects
A study on a related sulfonamide, 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide (4-FBS), explored its effects on nicotine-induced behavioral sensitization in mice. The results indicated that 4-FBS significantly reduced locomotor activity associated with nicotine exposure, suggesting potential applications in treating addiction or neurodegenerative disorders . The doses administered (20, 40, and 60 mg/kg) showed a dose-dependent response in attenuating behavioral sensitization.
The mechanism through which this compound exerts its effects may involve modulation of neurotransmitter systems. In the aforementioned study, it was noted that 4-FBS administration led to a significant decrease in adenosine levels in the striatum of mice, which is crucial for understanding its impact on dopaminergic pathways involved in addiction .
Table 1: Summary of Biological Activities
Case Studies
Q & A
Q. What are the common synthetic routes for 4-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
- Synthesis Routes : The compound can be synthesized via sequential coupling reactions. For example, the pyridazine core can be functionalized with morpholine using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) . The sulfonamide group is introduced via nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and an aminophenyl intermediate.
- Optimization : Key parameters include solvent choice (e.g., DMF or THF for polar aprotic conditions), temperature control (60–80°C for coupling steps), and catalyst systems (e.g., Pd(dba)₂/Xantphos for morpholine introduction). Reaction progress should be monitored via TLC or LCMS .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., pyridazin-3-yl protons at δ 8.5–9.0 ppm, morpholine protons at δ 3.5–3.8 ppm) .
- IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Chromatography :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for purity analysis; retention time ~1.4 minutes under acidic conditions .
- LCMS : Monitor molecular ion peaks (e.g., [M+H]+ at m/z ~450) to confirm molecular weight .
Q. What key physicochemical properties influence its bioavailability and solubility?
Methodological Answer:
- Hydrogen Bonding : The sulfonamide group contributes 1 H-bond donor and 2 acceptors, while morpholine adds 2 H-bond acceptors, impacting solubility .
- LogP : Calculated XlogP ~2.6 suggests moderate lipophilicity, which can be optimized via substituent modification (e.g., fluorinated groups enhance metabolic stability) .
- Polar Surface Area (PSA) : A PSA of ~87.5 Ų indicates moderate permeability, requiring formulation strategies like salt formation or nanoencapsulation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors if targeting enzymes) and ensure consistent cell lines/passage numbers .
- Data Triangulation : Cross-reference IC₅₀ values with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
- Structural Confirmation : Use X-ray crystallography (as in pyrazole sulfonamide studies) to verify binding modes and rule out off-target effects .
Q. What computational methods are used to study its binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., MAPK or PI3K). Prioritize docking poses with sulfonamide oxygen forming H-bonds to catalytic lysine residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the morpholine-pyridazine moiety in hydrophobic pockets .
- QSAR : Derive predictive models using descriptors like molar refractivity and dipole moment to optimize substituent effects on activity .
Q. How can conflicting crystallographic data on polymorphic forms be addressed?
Methodological Answer:
- Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, DCM) to identify stable crystalline forms. Characterize via PXRD and DSC .
- SC-XRD : Collect high-resolution data (λ = 0.71073 Å) to resolve disorder in the morpholine ring. Refine structures using SHELXL .
- DFT Calculations : Compare experimental and theoretical lattice energies to identify the most thermodynamically stable form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
